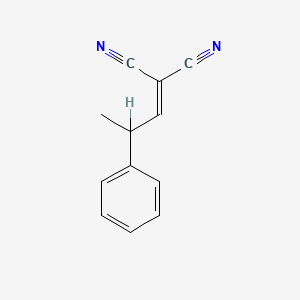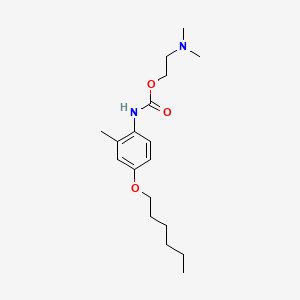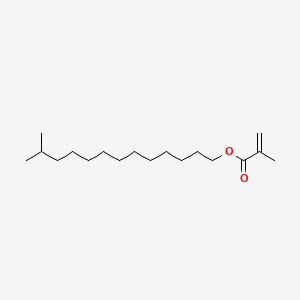
Isotetradecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotetradecyl methacrylate is a chemical compound with the systematic name 2-Propenoic acid, 2-methyl-, 12-methyltridecyl ester. It is an ester of methacrylic acid and isotetradecyl alcohol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers due to its ability to undergo polymerization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with isotetradecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Methacrylic Acid+Isotetradecyl Alcohol→Isotetradecyl Methacrylate+Water
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of heterogeneous catalysts in a tubular reactor allows for precise control of reaction conditions, minimizing side reactions and maximizing the production of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Isotetradecyl methacrylate primarily undergoes polymerization reactions, where the methacrylate group reacts to form long polymer chains. It can also participate in other reactions typical of esters, such as hydrolysis and transesterification.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form methacrylic acid and isotetradecyl alcohol.
Transesterification: Reacts with other alcohols in the presence of a catalyst to form different esters.
Major Products
Polymerization: Polymers and copolymers of this compound.
Hydrolysis: Methacrylic acid and isotetradecyl alcohol.
Transesterification: Various methacrylate esters depending on the reacting alcohol.
Scientific Research Applications
Isotetradecyl methacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and bone cements due to its excellent mechanical properties and biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants, providing durability and resistance to environmental factors
Mechanism of Action
The primary mechanism of action for isotetradecyl methacrylate involves its polymerization to form long chains of polymers. The methacrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process is initiated by heat, UV light, or chemical initiators. The resulting polymers have unique properties, such as high strength, flexibility, and resistance to chemicals .
Comparison with Similar Compounds
Similar Compounds
- Isodecyl methacrylate
- Lauryl methacrylate
- Stearyl methacrylate
Comparison
Isotetradecyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties to the resulting polymers. Compared to shorter chain methacrylates like isodecyl methacrylate, this compound provides enhanced hydrophobicity and flexibility. Longer chain methacrylates like stearyl methacrylate offer even greater hydrophobicity but may result in less flexible polymers .
Properties
CAS No. |
1814944-46-1 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
12-methyltridecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-16(2)14-12-10-8-6-5-7-9-11-13-15-20-18(19)17(3)4/h16H,3,5-15H2,1-2,4H3 |
InChI Key |
MRUNBWPNLIPKOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


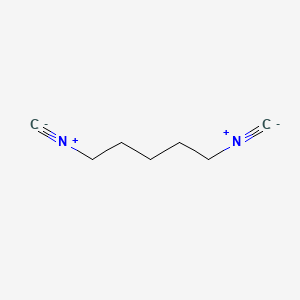
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
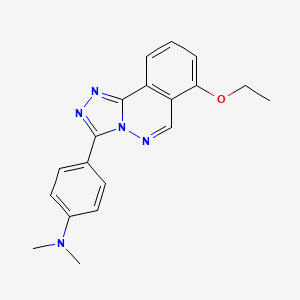
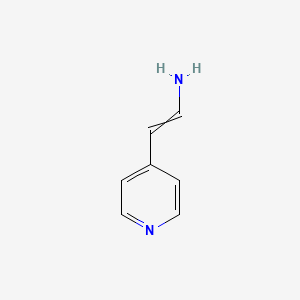
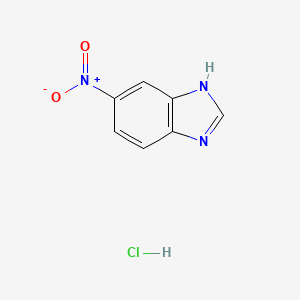
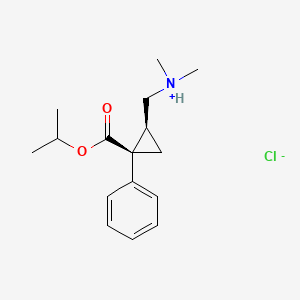
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)

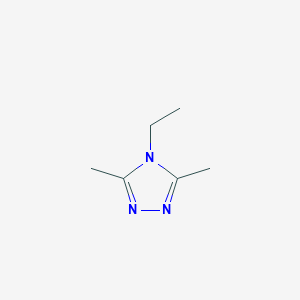


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
